molecular formula C27H30N4O3S2 B12206927 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12206927
M. Wt: 522.7 g/mol
InChI Key: JBAKCUAYKDWPIB-HMAPJEAMSA-N
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Description

The compound 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidin-5-ylidene Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative under conditions that favor the formation of the thiazolidin-5-ylidene linkage.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the thiazolidin-5-ylidene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives related to thiazolidine structures exhibit significant antitumor properties. For instance, compounds with similar thiazolidine frameworks have shown effectiveness against glioblastoma multiforme cells, suggesting that the compound may possess similar capabilities. In particular, studies have demonstrated that thiazolidinones can decrease cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. A study reported on the synthesis of related thiazolidine derivatives that exhibited notable antibacterial effects. The presence of thiazolidine and pyrimidinone moieties may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anti-inflammatory Effects

Similar compounds have been noted for their anti-inflammatory properties. For example, leukadherin 1 derivatives have been shown to reduce leukocyte recruitment during inflammatory responses in animal models . This suggests that the compound may also play a role in modulating inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.

Case Study 1: Antitumor Efficacy

In a systematic study by Da Silva et al., various thiazolidinone derivatives were synthesized and tested for their cytotoxic effects on glioblastoma cells. The results indicated that specific substitutions on the thiazolidine ring significantly enhanced their antitumor activity. The study highlighted the importance of structural modifications in optimizing the therapeutic potential of these compounds .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activity was conducted on a series of thiazolidine derivatives, including those structurally related to the target compound. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that further development could lead to new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone moiety and may have similar biological activities.

    Pyrido[1,2-a]pyrimidin-4-ones: Compounds with this core structure may have similar chemical properties and applications.

    Benzyl Derivatives: Compounds with benzyl substituents may exhibit similar reactivity and biological activities.

The uniqueness of This compound lies in its combination of these structural features, which may confer unique biological activities and chemical reactivity.

Biological Activity

The compound 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Chemical Structure

Compound A features a pyrido[1,2-a]pyrimidin-4-one core structure with various substituents that are believed to contribute to its biological activity. The thiazolidinone moiety is particularly significant due to its known pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including those related to Compound A, exhibit significant antimicrobial properties.

Key Findings:

  • Antibacterial Activity : In a study evaluating N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl compounds, it was found that these derivatives displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compound showed a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae and demonstrated activity superior to traditional antibiotics like ampicillin and streptomycin by 10–50 times .
  • Antifungal Activity : The same derivatives exhibited good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL. The most potent compound was effective against Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Anticancer Activity

The thiazolidinone framework has been associated with anticancer properties in various studies.

Research Insights:

  • Cell Viability Assays : Compounds derived from thiazolidinones were tested against cancer cell lines, revealing moderate cytotoxicity. For instance, a related compound exhibited an IC50 value of 14.60 µg/mL against K562 chronic myelogenous leukemia cells, indicating significant antiproliferative effects .
  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth . Specifically, certain derivatives demonstrated the ability to inhibit PRL-3 expression, which is linked to cancer metastasis .

Antioxidant Activity

The antioxidant potential of Compound A has also been explored.

Experimental Results:

Research indicates that thiazolidinone derivatives can act as free radical scavengers. In one study, the antioxidant capacity was evaluated using the DPPH radical scavenging assay, where compounds showed promising results in reducing oxidative stress markers .

Data Summary Table

Biological ActivityMIC/IC50 ValuesReference
Antibacterial (Gram-positive)0.004 mg/mL (E. cloacae)
Antibacterial (Gram-negative)0.03 mg/mL (M. flavus)
Antifungal0.004 mg/mL (T. viride)
Anticancer (K562 cells)IC50 = 14.60 µg/mL
Antioxidant ActivityDPPH Scavenging Capacity

Case Studies

Several case studies highlight the efficacy of thiazolidinone derivatives:

  • Thiazolidinones in Cancer Therapy : A study focused on the anticancer properties of thiazolidinones revealed that specific structural modifications could enhance their effectiveness against various cancer cell lines, suggesting a potential pathway for developing new chemotherapeutics .
  • Antimicrobial Efficacy Assessment : Another research project assessed the antimicrobial activity of multiple thiazolidinone derivatives and established a structure–activity relationship that could guide future synthesis efforts aimed at optimizing biological activity .

Properties

Molecular Formula

C27H30N4O3S2

Molecular Weight

522.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H30N4O3S2/c1-17(2)34-13-5-12-28-24-21(25(32)30-15-19(4)8-11-23(30)29-24)14-22-26(33)31(27(35)36-22)16-20-9-6-18(3)7-10-20/h6-11,14-15,17,28H,5,12-13,16H2,1-4H3/b22-14-

InChI Key

JBAKCUAYKDWPIB-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC(=CN4C3=O)C)NCCCOC(C)C)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC(=CN4C3=O)C)NCCCOC(C)C)SC2=S

Origin of Product

United States

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